molecular formula C22H15ClF3N3OS3 B11975470 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11975470
M. Wt: 526.0 g/mol
InChI Key: WLQDJNIXXFMISV-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide core, which is further linked via a sulfanyl bridge to a 1,3,4-thiadiazole ring substituted with a naphthalen-1-ylmethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring and sulfanyl groups contribute to electron-deficient properties, facilitating interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C22H15ClF3N3OS3

Molecular Weight

526.0 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H15ClF3N3OS3/c23-17-9-8-15(22(24,25)26)10-18(17)27-19(30)12-32-21-29-28-20(33-21)31-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,27,30)

InChI Key

WLQDJNIXXFMISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the thiadiazole ring with naphthalen-1-ylmethyl chloride under basic conditions.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with chloroacetyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 2-chloro-5-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and thiadiazole groups are likely to play a crucial role in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Naphthalenylmethyl vs. Benzyl or Methoxybenzyl Groups

  • Compound A (): Replaces the naphthalenylmethyl group with 4-methoxybenzyl. However, reduced lipophilicity compared to the naphthalenyl group may limit membrane permeability .
  • Compound B () : Features a benzyl group instead of naphthalenylmethyl. The smaller benzyl group reduces steric hindrance, possibly improving binding to shallow enzyme pockets but diminishing π-π interactions .

Thiadiazole vs. Oxadiazole or Imidazole Cores

  • Compound C () : Utilizes a 1,3,4-oxadiazole ring. Oxadiazole’s higher electronegativity enhances dipole interactions, as demonstrated in acetylcholinesterase inhibition (IC₅₀: 12–45 μM) . However, thiadiazole’s sulfur atoms may offer stronger metal coordination, relevant for targets like thioredoxin reductase .
  • Compound D () : Replaces thiadiazole with imidazole. The imidazole’s basic nitrogen facilitates protonation at physiological pH, altering solubility and target engagement (e.g., kinase inhibition) .

Variations in the Acetamide Side Chain

Chlorophenyl vs. Other Aromatic Substitutents

  • Compound E (): Substitutes the 2-chloro-5-trifluoromethylphenyl group with a 4-chlorophenoxy moiety. The phenoxy group introduces conformational flexibility and hydrogen bonding via the ether oxygen, but reduces aromatic stacking efficiency .
  • Compound F () : Features a 2-methoxyphenyl group. The methoxy group enhances solubility but may reduce affinity for hydrophobic binding pockets .

Key SAR Trends :

  • Lipophilicity : Naphthalenylmethyl > benzyl > methoxybenzyl. Higher lipophilicity correlates with improved blood-brain barrier penetration but may reduce aqueous solubility.
  • Electron-Deficient Cores : Thiadiazole and oxadiazole enhance interactions with electron-rich enzyme active sites (e.g., cholinesterases) .
  • Substituent Flexibility: Phenoxy groups (Compound E) improve adaptability to diverse binding pockets, while rigid naphthalenyl groups favor selective target engagement.

Future Studies :

  • In vitro Screening : Prioritize assays for cholinesterase and kinase inhibition.
  • ADMET Profiling : Evaluate solubility, metabolic stability, and toxicity.
  • Crystallographic Studies : Resolve binding modes with targets like GPR-17 ().

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a thiadiazole ring and a naphthylmethyl sulfanyl group is particularly significant in enhancing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit substantial antimicrobial activity. In a study evaluating various 1,3,4-thiadiazole derivatives, some were shown to possess broad-spectrum antibacterial and antifungal properties. For instance, the compound's derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Thiadiazole Derivative AE. coli8
Thiadiazole Derivative BS. aureus4
Thiadiazole Derivative CKlebsiella pneumoniae16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds containing the thiadiazole moiety have been reported to induce apoptosis in cancer cell lines such as A549 (non-small cell lung cancer). One study indicated that specific derivatives led to significant downregulation of Bcl-XL and upregulation of Bax, promoting apoptotic pathways .

Case Study: Apoptosis Induction in A549 Cells

  • Compound Tested: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • Method: MTT assay
  • Results: Induced early-phase apoptosis with an IC50 value of 10 µM.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have also been documented. In particular, compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide have shown promise in reducing inflammation markers in vitro.

Table 2: Anti-inflammatory Effects

CompoundInflammatory MarkerReduction (%)
Compound DTNF-alpha40
Compound EIL-635

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Temperature : Reflux conditions (e.g., 80–100°C) are common for cyclization steps, as seen in thiadiazole ring formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while triethylamine is used as a base to neutralize byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (petroleum ether) ensures high purity .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with UV visualization for sulfur-containing intermediates .

Q. How can researchers confirm the structural integrity of the compound?

A combination of spectroscopic and analytical methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., trifluoromethyl, naphthyl) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What biological targets are associated with the compound?

Preliminary studies suggest interactions with:

  • Enzymes : Sulfur-rich thiadiazole and acetamide moieties may inhibit cysteine proteases or kinases via covalent binding .
  • Receptors : The trifluoromethylphenyl group could engage in hydrophobic interactions with GPCRs or nuclear receptors .
  • DNA/RNA : The naphthyl group intercalates with nucleic acids, as observed in analogs with similar aromatic systems .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield?

A Design of Experiments (DoE) approach integrates variables like temperature, solvent ratio, and catalyst loading to identify optimal conditions:

  • Response Surface Methodology (RSM) : Models interactions between factors (e.g., solvent polarity vs. reaction time) to maximize yield .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and scalability by minimizing side reactions (e.g., hydrolysis of sulfanyl groups) .
  • Statistical Modeling : ANOVA analysis identifies critical parameters (e.g., solvent choice contributes 40% to yield variance) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., IC50_{50} values) arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO <0.1%) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to reconcile in vitro/in vivo discrepancies .

Q. What strategies elucidate the mechanism of action?

Mechanistic studies require interdisciplinary approaches:

  • X-ray Crystallography : Resolves ligand-target complexes (e.g., thiadiazole binding to catalase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for receptor interactions .
  • Kinetic Assays : Stop-flow techniques monitor enzyme inhibition rates (e.g., kinactk_{inact} for protease inhibition) .

Q. How to assess the chemical stability of the compound under varying conditions?

Stability studies guide storage and experimental protocols:

  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions; monitor via HPLC .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (>150°C suggests room-temperature stability) .
  • Light Sensitivity : UV-visible spectroscopy tracks photodegradation (λ~300 nm for naphthyl group) .

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